N-甲基-1-(哌啶-4-基)甲胺

货号 B154771

CAS 编号:

126579-26-8

分子量: 128.22 g/mol

InChI 键: RNUCZCMDLWNCFD-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

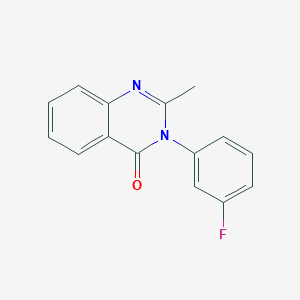

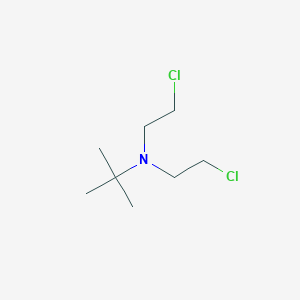

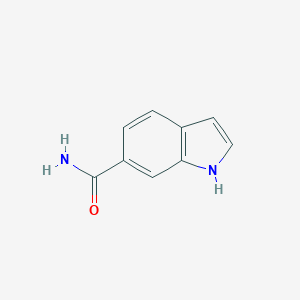

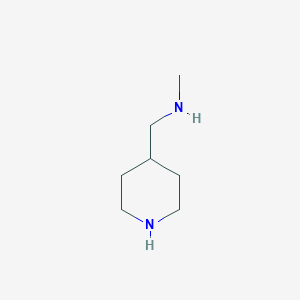

“N-Methyl-1-(piperidin-4-YL)methanamine” is a chemical compound with the molecular formula C7H16N2 . It is used as a reagent in the synthesis of novel indole-carboxamides which are inhibitors of neurotropic alphavirus .

Synthesis Analysis

The synthesis of “N-Methyl-1-(piperidin-4-YL)methanamine” involves several steps. Unfortunately, the exact process is not detailed in the available resources .Molecular Structure Analysis

The molecular structure of “N-Methyl-1-(piperidin-4-YL)methanamine” consists of a piperidine ring with a methyl group attached to one of the nitrogen atoms . The average molecular weight is 128.215 Da .Chemical Reactions Analysis

“N-Methyl-1-(piperidin-4-YL)methanamine” is used as a reagent in the synthesis of novel indole-carboxamides . It is also used in the exploration of N-substituted piperidin-4-yl-methanamine derivatives to investigate and improve the interactions with the CXCR4 binding site .Physical And Chemical Properties Analysis

“N-Methyl-1-(piperidin-4-YL)methanamine” has a molecular weight of 128.22 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The exact mass is 128.131348519 g/mol .科学研究应用

Drug Discovery

- Application : Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

- Methods : The methods of application or experimental procedures vary depending on the specific therapeutic application. For example, Jin et al. synthesized a series of N-(piperidine-4-yl) benzamide compounds and investigated their effect against cancer cells .

- Results : The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Synthesis of Indole-Carboxamides

- Application : (1-methyl-4-piperidinyl)methanamine is used as a reagent in the synthesis of novel indole-carboxamides .

Synthesis of Neurotropic Alphavirus Inhibitors

- Application : “N-Methyl-1-(piperidin-4-YL)methanamine” is used as a reagent in the synthesis of novel indole-carboxamides, which are inhibitors of neurotropic alphavirus .

Biological Studies

- Application : “N-Methyl-1-(piperidin-4-YL)methanamine” has found widespread applications in LOX-family-related biological studies .

Synthesis of Novel Indole-Carboxamides

- Application : “N-Methyl-1-(piperidin-4-YL)methanamine” is used as a reagent in the synthesis of novel indole-carboxamides .

LOX-family-related Biological Studies

安全和危害

属性

IUPAC Name |

N-methyl-1-piperidin-4-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-8-6-7-2-4-9-5-3-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNUCZCMDLWNCFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCNCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80562777 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(piperidin-4-YL)methanamine | |

CAS RN |

126579-26-8 |

Source

|

| Record name | N-Methyl-1-(piperidin-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80562777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

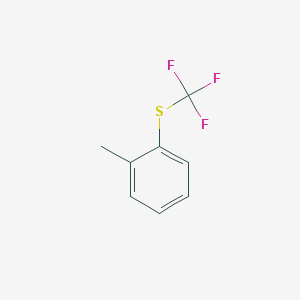

2-(Trifluoromethylthio)toluene

1736-75-0

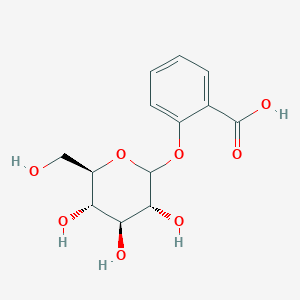

Salicylic acid beta-D-glucoside

10366-91-3

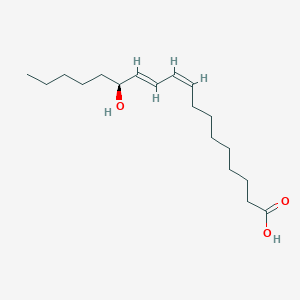

13R-hydroxy-9Z,11E-octadecadienoic acid

10219-69-9

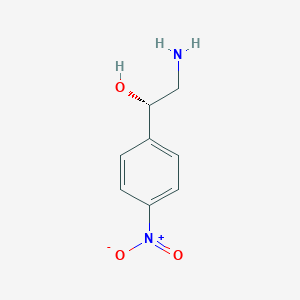

(S)-2-amino-1-(4-nitrophenyl)ethanol

129894-63-9